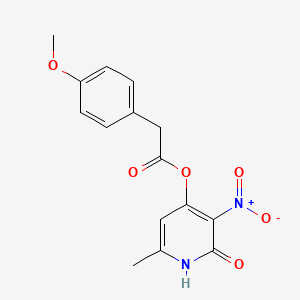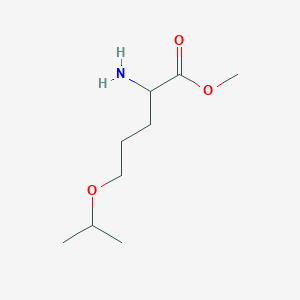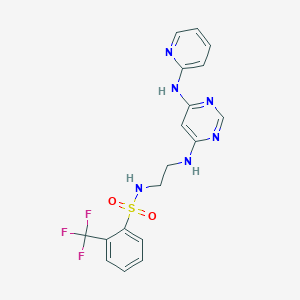
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-(4-methoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine derivatives, such as N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives, have been studied for their arrangement in the interlayer space of zirconium sulfophenylphosphonate . These compounds have potential use in non-linear optics .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using methods like 1H-NMR and 13C-NMR . For example, the 1H-NMR of a similar compound showed peaks at various chemical shifts, indicating the presence of different types of hydrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using methods like 1H-NMR and 13C-NMR . For example, a similar compound was found to be a yellow solid with a melting point of 213–215 °C .Wissenschaftliche Forschungsanwendungen
Pyridine Derivatives as Insecticides
Pyridine derivatives, including compounds structurally related to "(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-(4-methoxyphenyl)acetate," have been synthesized and tested for their insecticidal activity. One study focused on the synthesis and toxicity of some pyridine derivatives against the cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae), demonstrating significant insecticidal activities. These derivatives exhibit potential as novel insecticides, with one compound showing approximately four-fold the activity of the known insecticide acetamiprid (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Molecular Complexation for Nonlinear Optics
Research into molecular complexation, involving pyridine derivatives, has been conducted to design materials for quadratic nonlinear optical behavior. Studies include the formation of molecular complexes between 4-hydroxy-4'-nitrobiphenyl/stilbene and substituted pyridine-1-oxides, showing second harmonic generation (SHG) activity. This area of research is crucial for the development of advanced materials for optical applications (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Synthesis of Pyrrolo[4,3,2-de]quinolines
In the field of organic synthesis, the conversion of pyridine and nitro-aniline derivatives into pyrrolo[4,3,2-de]quinolines has been explored. These compounds have applications in synthesizing bioactive molecules and natural product derivatives, indicating the versatility of pyridine derivatives in complex organic syntheses (Roberts, Joule, Bros, & Álvarez, 1997).
Urease Inhibitor Scaffold
A study on the synthesis of 3,4-dihydro-2-pyridone derivatives as novel urease inhibitor scaffolds demonstrates the therapeutic potential of pyridine derivatives. These compounds, synthesized through a one-pot four-component reaction, exhibited significant inhibitory activity against Jack bean urease, highlighting their potential in developing novel treatments for diseases related to urease activity (Hakimi, Lashgari, Mahernia, Ziarani, & Amanlou, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-(4-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c1-9-7-12(14(17(20)21)15(19)16-9)23-13(18)8-10-3-5-11(22-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAVIMLTJUQQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-(4-methoxyphenyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-1H-imidazole](/img/structure/B2756983.png)
![1-[(4-Chlorophenyl)methyl]-2-thiophen-2-ylbenzimidazole](/img/structure/B2756986.png)


![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2756989.png)
![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2756990.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2756991.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2756992.png)

![ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2756996.png)

![3-[(4-Chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2756998.png)
![N-({[(2-fluoroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide](/img/structure/B2757003.png)
